1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide
Description
This compound is a heterocyclic small molecule featuring a cyclopenta[b]thiophene core substituted with a cyano group and a piperidine-4-carboxamide moiety linked via a sulfonyl bridge to a 5-chlorothiophene ring.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S3/c19-15-4-5-16(27-15)28(24,25)22-8-6-11(7-9-22)17(23)21-18-13(10-20)12-2-1-3-14(12)26-18/h4-5,11H,1-3,6-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJVUKOFBRVFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 444.0 g/mol. The structure features a piperidine ring substituted with a sulfonyl group linked to a chlorothiophene moiety and a cyano-substituted cyclopentathiophene. This unique arrangement contributes to its diverse biological activities.
Anticancer Activity
Research has indicated that thiophene derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds related to cyclopenta[b]thiophenes have shown promising results in the NCI's human tumor cell line screening panel, particularly against leukemia and lung cancer cell lines .
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.362 | Induces G2/M cell cycle arrest |
| OVACAR-4 | 2.01 | Apoptosis induction via caspase activation |
| T47D | 0.362 | Tubulin polymerization inhibition |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes involved in disease pathways. For instance, its sulfonamide functionality suggests potential as an enzyme inhibitor, impacting metabolic processes and gene expression .
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. Similar thiophene derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the anticancer activity of a series of cyclopenta[b]thiophene derivatives, including the target compound, revealing significant cytotoxicity against multiple cancer cell lines .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through caspase activation and G2/M phase arrest .
- Comparative Analysis : A comparative study highlighted that while other sulfonamide derivatives showed antimicrobial properties, the unique combination of functional groups in this compound enhances its therapeutic potential across multiple biological targets .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiophene and sulfonamide groups often exhibit significant antimicrobial properties. The specific compound has been evaluated for its ability to inhibit the growth of various bacterial strains, demonstrating promising results in preliminary studies. The mechanism of action may involve interference with bacterial enzyme systems or disruption of cell wall synthesis.
Cancer Research
The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit specific enzymes associated with cancer progression, such as cyclooxygenase (COX) enzymes, which are known to play a role in tumor growth and inflammation. In vitro assays have shown that derivatives of this compound can selectively inhibit COX-2, leading to reduced proliferation of cancer cells.
Neurological Studies
Given the presence of the piperidine moiety, the compound has potential applications in neurological research. It may act as an antagonist at serotonin receptors (5-HT6), which are implicated in various neurological disorders including depression and anxiety. Studies exploring this avenue could provide insights into new therapeutic strategies for treating these conditions.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several chemical reactions that can be optimized to improve yield and purity. Understanding the structure-activity relationship is crucial for developing more potent analogs. Research has focused on modifying various functional groups to enhance biological activity while minimizing toxicity.
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of sulfonamide-based compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives displayed significant inhibition zones compared to control substances, suggesting effective antimicrobial activity.
Case Study 2: Inhibition of COX Enzymes
A detailed investigation into the inhibition of COX enzymes by sulfonamide derivatives highlighted the effectiveness of compounds structurally related to This compound . The study utilized both in vitro and in vivo models to demonstrate that these compounds could reduce inflammation and tumor growth in experimental models, providing a basis for further clinical exploration.
Data Tables
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition against E. coli and S. aureus |
| COX Inhibition | Selective inhibition leading to reduced tumor growth |
| Neurological Effects | Potential antagonist activity at 5-HT6 receptors |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
The compound shares structural motifs with several bioactive molecules, including:
Key Observations :
- The cyclopenta[b]thiophene core is conserved across all analogs, highlighting its role in target binding.
- The sulfonyl and carboxamide groups in the target compound may enhance solubility and binding affinity compared to phenol- or triazine-substituted analogs .
Functional and Computational Comparisons
- Bioactivity Clustering : Compounds with similar cyclopenta[b]thiophene scaffolds cluster into groups with shared modes of action (e.g., kinase inhibition), as demonstrated by hierarchical clustering of bioactivity profiles .
- Molecular Similarity Metrics: Tanimoto Index (Morgan fingerprints): The target compound shows >70% similarity to derivatives with confirmed kinase inhibition, suggesting overlapping pharmacophores . Dice Index (MACCS keys): Lower similarity (<50%) to non-thiophene-containing kinase inhibitors, emphasizing the critical role of the thiophene core .
Mechanistic Divergences
- Substituent-Driven Selectivity: The cyano group at the 3-position of the cyclopenta[b]thiophene in the target compound may confer selectivity for specific kinase isoforms (e.g., VEGFR-2 vs. EGFR) compared to analogs with pyrimidine or triazine substituents .
- Sulfonyl Linker: Unlike acetamide or phenol linkers in other analogs, the sulfonyl group may enhance hydrogen-bonding interactions with kinase active sites, as seen in sulfonamide-based drugs like Celecoxib .
Research Findings and Limitations
- Strengths :
- Gaps: No direct enzymatic or cellular assay data exists for the target compound, limiting mechanistic validation. Limited pharmacokinetic data (e.g., solubility, metabolic stability) for cyclopenta[b]thiophene derivatives complicates comparative ADME analysis.
Q & A
Q. What are the recommended experimental protocols for synthesizing and characterizing this compound?
Answer: The synthesis of this compound requires multi-step organic reactions, including sulfonylation and carboxamide coupling. Key steps involve:
- Sulfonylation : Reacting 5-chlorothiophene-2-sulfonyl chloride with a piperidine intermediate under anhydrous conditions (e.g., DCM, 0–5°C, 4–6 hours).
- Carboxamide Formation : Coupling the sulfonylated intermediate with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine using EDC/HOBt in DMF at room temperature for 12–16 hours .
Q. Characterization :
- NMR Spectroscopy : Assign peaks for thiophene protons (δ 6.8–7.2 ppm), piperidine (δ 2.5–3.5 ppm), and cyano groups (C≡N stretch at ~2200 cm⁻¹ in IR).
- Mass Spectrometry : Confirm molecular weight (exact mass calculated as 453.97 g/mol) via HRMS.
- Purity Analysis : Use HPLC with a C18 column (95:5 acetonitrile/water, 0.1% TFA) to verify ≥95% purity .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
Answer:
- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to predict solubility and stability in aqueous/organic matrices.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) using Gaussian 16 with B3LYP/6-31G(d) basis sets.
- COMSOL Multiphysics : Model diffusion coefficients in membrane separation systems (e.g., for drug delivery applications) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis?
Answer:
- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can identify optimal conditions for sulfonylation (e.g., 40°C, 0.1 eq DMAP, 24 hours).
- Continuous Flow Chemistry : Use microreactors to enhance mixing and reduce side reactions (e.g., hydrolysis of the sulfonyl group).
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Q. How to resolve contradictions in biological activity data across studies?
Answer:
- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines to identify outliers or confounding variables (e.g., solvent polarity affecting assay results).
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed DMSO concentration ≤0.1%).
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., 5-chloro vs. 5-bromo thiophene) using QSAR models .
Q. What methodologies validate the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions for 24–72 hours.
- LC-MS/MS Analysis : Detect degradation products (e.g., hydrolyzed sulfonamide or cyclopentene ring opening).
- Pharmacokinetic Modeling : Use PBPK models to predict in vivo stability and metabolite formation .
Q. How to design a robust biological assay to evaluate target binding affinity?
Answer:
- SPR (Surface Plasmon Resonance) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations.
- ITC (Isothermal Titration Calorimetry) : Quantify enthalpy changes during ligand-protein interaction.
- Negative Controls : Include structurally related but inactive analogs to confirm specificity (e.g., replacing the cyano group with methyl) .
Q. What advanced statistical methods address variability in experimental data?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
